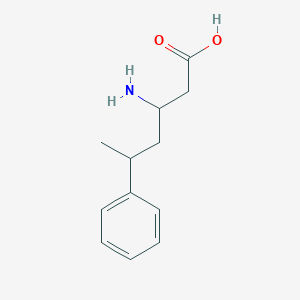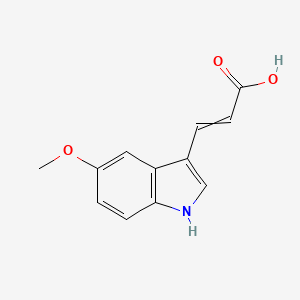![molecular formula C44H58FeO2P2 B12443200 [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is an organometallic compound that features a complex structure with multiple phosphane ligands and an iron center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the coordination of phosphane ligands to an iron center. This can be achieved through various synthetic routes, including:
Ligand Exchange Reactions: Starting with an iron precursor, such as iron chloride, and introducing the phosphane ligands under controlled conditions.
Reductive Coupling: Using reducing agents to facilitate the formation of the iron-phosphane complex.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis and easy monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron-oxo complexes, while reduction may yield iron-hydride complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology
In biology, organometallic compounds like this one are studied for their potential use in medicinal chemistry, including as anticancer agents and enzyme inhibitors.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of such compounds, particularly in targeted drug delivery and imaging.
Industry
In industry, these compounds are used in the development of new materials, including polymers and nanomaterials, due to their unique electronic and structural properties.
Mecanismo De Acción
The mechanism by which [(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. This can include:
Catalytic Activity: Facilitating chemical reactions by lowering activation energy.
Binding to Biomolecules: Interacting with proteins, DNA, or other biomolecules to exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar iron center.
Iron Carbonyls: Compounds featuring iron coordinated to carbon monoxide ligands.
Iron Phosphine Complexes: Similar compounds with different phosphine ligands.
Uniqueness
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand arrangement and the resulting electronic and steric properties. This uniqueness can lead to distinct reactivity and applications compared to other iron-based organometallic compounds.
Propiedades
Fórmula molecular |
C44H58FeO2P2 |
|---|---|
Peso molecular |
736.7 g/mol |
Nombre IUPAC |
[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C39H48O2P2.C5H10.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-13,15-16,18-19,21-24,31,34,37H,14,17,20H2,1-9H3;1-5H2;/t31-,34?,37?;;/m0../s1 |
Clave InChI |
PYPCLAWQZXWEDV-KNTSYIIFSA-N |
SMILES isomérico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe] |
SMILES canónico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)




![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)


![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)



![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
![4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one](/img/structure/B12443188.png)
